molecular formula C11H8N2O2 B8376174 5-(Oxazol-5-yl)-1,3-dihydroindol-2-one

5-(Oxazol-5-yl)-1,3-dihydroindol-2-one

Cat. No.: B8376174
M. Wt: 200.19 g/mol
InChI Key: HQMSZHJYVIGPMV-UHFFFAOYSA-N
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Description

5-(Oxazol-5-yl)-1,3-dihydroindol-2-one is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

5-(1,3-oxazol-5-yl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C11H8N2O2/c14-11-4-8-3-7(1-2-9(8)13-11)10-5-12-6-15-10/h1-3,5-6H,4H2,(H,13,14)

InChI Key

HQMSZHJYVIGPMV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C3=CN=CO3)NC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-oxoindoline-5-carbaldehyde (60 mg, 0.38 mmol), tosylmethyl isocyanide (145 mg, 0.75 mmol) and potassium carbonate (103 mg, 0.75 mmol) in methanol (20 mL) was heated at reflux for 2 h. The mixture was concentrated in vacuo and diluted with an aqueous saturated solution of sodium hydrogencarbonate and extracted with methylene chloride. The combined organic layers were dried (Na2SO4) and evaporated in vacuo. The crude product was purified on a silica gel column using heptane/ethyl acetate, (1:4), as the eluent to give 40 mg (53% yield) of the title compound: 1H NMR (DMSO-d6, 300 M ) δ 10.54 (br s, 1 H), 8.36 (br s, 1 H), 7.64-7.44 (m, 3 H), 6.89 (d, J=8 Hz, 1 H), 3.54 (br s, 2 H).
Quantity
60 mg
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reactant
Reaction Step One
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145 mg
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reactant
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103 mg
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reactant
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20 mL
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solvent
Reaction Step One
Yield
53%

Synthesis routes and methods II

Procedure details

3-Methylsulfanyl-5-oxazol-5-yl-1,3-dihydro-indol-2-one was prepared from 4-oxazol-5-yl-aniline according to Procedure D: 1H NMR (DMSO-d6): δ10.7 (s, 1H), 8.3 (s, 1H), 7.5 (s, 3H), 6.9 (d, 1H), 4.5 (s, 1H), 2.0 (s, 3H); APCI−M m/z 247 (M+H)+. 5-Oxazol-5-yl-1,3-dihydro-indol-2-one was prepared from 3-methylsulfanyl-5-oxazol-5-yl-1,3-dihydro-indol-2-one according to Procedure D: 1H NMR (DMSO-d6): δ10.5 (s, 1H), 8.3 (s, 1H), 7.5 (m, 3H), 6,8 (d, 1H), 3.5 (s, 2H); APCI−MS m/z 201 (M+H)+. 3-Ethoxymethylene-5-oxazol-5-yl-1,3-dihydro-indol-2-one was prepared from 5-oxazol-5-yl-1,3-dihydro-indol-2-one according to Procedure I: 1H NMR (DMSO-d6): δ10.43 (s, 1H), 8.37 (s, 1H), 7.76 (s, 1H), 7.51 (m, 2H), 6.90, (d, 1H), 4.43 (q, 2H), 1.4 (t, 3H): APCI−MS m/z 255 (M−H)+. The title compound was prepared in 36% yield from 3-ethoxymethylene-5-oxazol-5-yl-1,3-dihydro-indol-2-one and N,N-dimethyl-4-aminobenzenesulfonamide according to Procedure J: 1H NMR (DMSO-d6): δ10.9 (d, 1H), 10.8 (s, 1H), 8.8 (d, 1H), 8.4 (s, 1H), 8.0 (s, 1H), 7.7 (br d, 4H), 7.5 (m, 2H), 7.0 (d, 1H), 2.6 (s, 6H); APCI−MS m/z 409 (M−H)−.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
3-methylsulfanyl-5-oxazol-5-yl-1,3-dihydro-indol-2-one
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0 (± 1) mol
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0 (± 1) mol
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3-ethoxymethylene-5-oxazol-5-yl-1,3-dihydro-indol-2-one
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